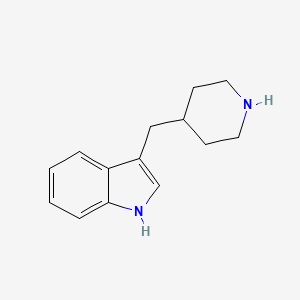

3-(piperidin-4-ylmethyl)-1H-indole

Vue d'ensemble

Description

3-(piperidin-4-ylmethyl)-1H-indole is a heterocyclic compound that features both an indole and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the piperidine ring is often found in compounds with biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-4-ylmethyl)-1H-indole typically involves the formation of the indole ring followed by the introduction of the piperidine moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring. The piperidine ring can then be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often use catalytic hydrogenation, high-pressure reactions, and continuous flow chemistry to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

3-(piperidin-4-ylmethyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted indoles depending on the electrophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

3-(Piperidin-4-ylmethyl)-1H-indole is primarily investigated for its potential as a therapeutic agent in treating neurological disorders. Research indicates that it may play a role in modulating neurotransmitter systems, which is crucial for developing treatments for mood disorders and anxiety .

Case Study: Neurotransmitter Modulation

A study highlighted the compound's ability to influence serotonin and dopamine pathways, suggesting its utility in designing drugs for conditions such as depression and schizophrenia. The modulation of these neurotransmitters can lead to enhanced mood regulation and cognitive function .

Antimicrobial Activity

The compound has shown promising antimicrobial properties, making it a candidate for developing new antibiotics. Its derivatives have been tested against various bacterial strains, revealing significant inhibitory effects.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | < 12.5 μg/ml |

| 5-Methoxy-3-(piperidin-4-ylmethyl)-1H-indole | Escherichia coli | < 37.5 μg/ml |

This table illustrates the effectiveness of different derivatives of the compound against common pathogens, indicating its potential in combating antibiotic resistance .

Anticancer Research

Recent studies have explored the anticancer properties of this compound and its derivatives. The structure-activity relationship analyses have shown that modifications to the indole core can enhance cytotoxicity against various cancer cell lines.

Case Study: Structure-Activity Relationships

A comprehensive investigation into the anticancer activity of indole derivatives indicated that compounds with a piperidine moiety exhibited IC50 values as low as 2.7 µM against specific cancer cells, demonstrating their potential as lead compounds for further development .

Biological Research

In biological assays, this compound is utilized to study various cellular processes, including apoptosis and cell signaling pathways. Its role in these processes aids in the development of new biological models and therapeutic strategies.

Case Study: Cellular Process Investigation

Research has employed this compound to elucidate mechanisms of action in cancer cell lines, leading to insights into how it induces apoptosis through specific signaling pathways such as the PI3K/Akt pathway .

Chemical Synthesis

The compound serves as an important intermediate in synthesizing other complex molecules. Its unique structure allows chemists to create a variety of derivatives that can be tailored for specific applications in drug development.

Synthesis Overview

The synthesis of this compound involves straightforward reaction protocols that yield high purity products suitable for further modification and study .

Mécanisme D'action

The mechanism of action of 3-(piperidin-4-ylmethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to serotonin receptors or other tryptophan-binding proteins. The piperidine ring can enhance the compound’s binding affinity and selectivity by providing additional points of interaction with the target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(piperidin-4-ylmethyl)-1H-pyrrole

- 3-(piperidin-4-ylmethyl)-1H-pyrazole

- 3-(piperidin-4-ylmethyl)-1H-pyridine

Uniqueness

3-(piperidin-4-ylmethyl)-1H-indole is unique due to the presence of both the indole and piperidine rings, which confer distinct pharmacological properties. The indole ring is known for its ability to interact with a wide range of biological targets, while the piperidine ring can enhance the compound’s solubility and bioavailability. This combination makes this compound a versatile and valuable compound in medicinal chemistry.

Activité Biologique

3-(Piperidin-4-ylmethyl)-1H-indole, a compound belonging to the indole family, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H16N2, and it features a piperidine ring attached to an indole structure. The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available indole derivatives. For instance, a common synthetic route includes the reaction of piperidine with appropriate indole precursors under specific conditions to yield the desired product.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as an antimalarial , anticancer , and antimicrobial agent.

Antimalarial Activity

A significant study demonstrated that derivatives of 3-piperidin-4-yl-1H-indoles exhibited potent antimalarial activity against Plasmodium falciparum, with some compounds showing EC50 values around 3 μM. Notably, these compounds displayed selectivity for malaria parasites without cross-resistance to chloroquine, indicating their potential as new chemotypes for antimalarial drug development .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values reported for some derivatives were as low as 0.069 μM, indicating significant potency against these cell lines . The structural modifications on the indole scaffold were found to influence the antiproliferative activity significantly.

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound derivatives reveal that specific functional groups and their positions on the indole ring are crucial for enhancing biological activity. For example:

| Substituent | Position | Effect on Activity |

|---|---|---|

| -OH | 5 | Increases potency against cancer cells |

| -OMe | 6 | Reduces IC50 values significantly |

| -Cl | 7 | Enhances selectivity towards cancer cell lines |

These findings indicate that careful modification of the indole structure can lead to improved therapeutic profiles.

Case Studies

- Antimalarial Screening : A high-throughput screening identified several promising candidates based on their ability to inhibit Plasmodium falciparum growth. One compound (10d) showed significant activity with an EC50 value of approximately 3 μM against both drug-resistant and sensitive strains .

- Anticancer Efficacy : In vitro assays conducted on MDA-MB-231 cells revealed that specific derivatives of this compound led to a marked decrease in cell viability at low concentrations (IC50 = 0.0046 μM). This highlights the compound's potential as a lead for developing new anticancer therapies .

Propriétés

IUPAC Name |

3-(piperidin-4-ylmethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-2-4-14-13(3-1)12(10-16-14)9-11-5-7-15-8-6-11/h1-4,10-11,15-16H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYWCJOLDLYIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188645 | |

| Record name | 1H-Indole, 3-(4-piperidinylmethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3515-49-9 | |

| Record name | Indole, 3-(4-piperidylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003515499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 3-(4-piperidinylmethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.